4-Amino-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Amino-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core
Scientific Research Applications
4-Amino-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
Target of Action
It is used as a raw material and intermediate in the synthesis of anti-cancer drugs .
Mode of Action
It is likely to interact with its targets through the formation of covalent bonds, given its chemical structure .
Result of Action
It is used in the synthesis of anti-cancer drugs, suggesting it may have cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-(trifluoromethyl)benzaldehyde. For instance, its stability could be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Additionally, its solubility in methanol and THF could influence its absorption and distribution in the body.
Safety and Hazards
Future Directions
As a building block in organic synthesis, 4-Amino-2-(trifluoromethyl)benzaldehyde has potential applications in the development of new pharmaceuticals and other chemical products. Its use in the synthesis of benzimidazoles, which have shown potential in the treatment of breast cancer , is one area of interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
From m-Amino Benzotrifluoride: One common method involves dissolving m-amino benzotrifluoride in a solvent, adding ethyl formate, and using a catalyst for reflux reaction to obtain 4-amino-2-(trifluoromethyl)benzaldehyde.
Industrial Production: Another method includes positioning bromination, cyano group replacement, and aminolysis substitution using m-trifluoromethyl fluorobenzene as the main raw material. This process involves reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Amino-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of 4-amino-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Used in the synthesis of anti-cancer drugs.
2-(Trifluoromethyl)benzaldehyde: Utilized in kinetic studies and as a pharmaceutical intermediate.
4-(Trifluoromethyl)benzaldehyde: Employed in the synthesis of alcohols and in the Wittig reaction.
Uniqueness
4-Amino-2-(trifluoromethyl)benzaldehyde is unique due to its dual functional groups (amino and trifluoromethyl) which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVLGXVZCHXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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